molecular formula C25H24N2O2 B6539234 2-[4-(2-{[1,1'-biphenyl]-4-yl}acetamido)phenyl]-N-cyclopropylacetamide CAS No. 1060247-26-8

2-[4-(2-{[1,1'-biphenyl]-4-yl}acetamido)phenyl]-N-cyclopropylacetamide

Cat. No.: B6539234
CAS No.: 1060247-26-8
M. Wt: 384.5 g/mol
InChI Key: KXGICVZZKWBSFF-UHFFFAOYSA-N
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Description

2-[4-(2-{[1,1'-biphenyl]-4-yl}acetamido)phenyl]-N-cyclopropylacetamide is a useful research compound. Its molecular formula is C25H24N2O2 and its molecular weight is 384.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.183778013 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It’s known that similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.

Mode of Action

Similar compounds have been found to interact with their targets via non-covalent interactions . This could involve hydrogen bonding, van der Waals forces, and other types of interactions that can alter the activity of the target proteins.

Biochemical Pathways

Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

It’s known that similar compounds obey all five rules with good bioavailability . This suggests that the compound could be well absorbed and distributed throughout the body, metabolized efficiently, and excreted appropriately, which could impact its bioavailability.

Result of Action

Similar compounds have shown significant cytotoxic effects , suggesting that this compound could potentially have similar effects.

Action Environment

It’s known that similar compounds are sensitive to air and moisture , suggesting that the compound’s action, efficacy, and stability could potentially be influenced by these environmental factors.

Biological Activity

The compound 2-[4-(2-{[1,1'-biphenyl]-4-yl}acetamido)phenyl]-N-cyclopropylacetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure comprises biphenyl and cyclopropyl moieties, which contribute to its unique biological properties. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N2O2C_{22}H_{24}N_2O_2, with a molecular weight of approximately 364.44 g/mol. The presence of functional groups such as amides and aromatic rings enhances its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, it may inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
  • Receptor Modulation : It can act on specific receptors that mediate cellular responses, potentially influencing processes such as apoptosis and cell proliferation.

Therapeutic Applications

  • Cancer Therapy : Preliminary studies indicate that this compound exhibits cytotoxic effects against cancer cell lines. For example, it has been tested against FaDu hypopharyngeal tumor cells, demonstrating enhanced apoptosis induction compared to standard treatments like bleomycin .
  • Neurodegenerative Diseases : The compound shows promise in treating conditions such as Alzheimer's disease by inhibiting cholinesterase enzymes, thereby increasing acetylcholine levels in the brain. This could improve cognitive functions and mitigate symptoms associated with neurodegeneration .
  • Anti-inflammatory Effects : The structural features of the compound suggest potential anti-inflammatory properties, possibly through modulation of cytokine production such as interleukin-10 (IL-10), which plays a critical role in inflammation regulation .

Case Studies and Research Findings

StudyFindings
Liu et al. (2023)Demonstrated that similar compounds exhibited dual inhibition of AChE and butyrylcholinesterase (BuChE), suggesting a multi-target approach for Alzheimer's treatment .
Malawska & Gobec (2023)Highlighted the importance of structural modifications in enhancing biological activity, particularly in cancer therapies where three-dimensional structures improved binding affinity .
Research on Biphenyl DerivativesFound that biphenyl-containing compounds often display significant anticancer activity due to their ability to disrupt cellular processes involved in tumor growth.

Properties

IUPAC Name

N-cyclopropyl-2-[4-[[2-(4-phenylphenyl)acetyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c28-24(16-18-6-10-21(11-7-18)20-4-2-1-3-5-20)26-22-12-8-19(9-13-22)17-25(29)27-23-14-15-23/h1-13,23H,14-17H2,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGICVZZKWBSFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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